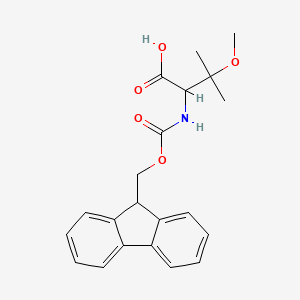

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxy-3-methylbutanoic acid

描述

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxy-3-methylbutanoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. The Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal via mild base treatment (e.g., piperidine) . This compound features a branched aliphatic backbone with a methoxy and methyl substituent at the β-carbon, which confers distinct steric and electronic properties. Its molecular formula is C₂₂H₂₃NO₅ (inferred from structural analogs in ), with a molecular weight of approximately 381.42 g/mol (calculated). It is primarily utilized in peptide research, particularly for introducing sterically hindered or modified residues into peptide chains .

属性

分子式 |

C21H23NO5 |

|---|---|

分子量 |

369.4 g/mol |

IUPAC 名称 |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxy-3-methylbutanoic acid |

InChI |

InChI=1S/C21H23NO5/c1-21(2,26-3)18(19(23)24)22-20(25)27-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,12H2,1-3H3,(H,22,25)(H,23,24) |

InChI 键 |

LFQVKMWSEIWPKP-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC |

产品来源 |

United States |

准备方法

Starting Material

- The starting amino acid is 3-methoxy-3-methylbutanoic acid or its amino derivative.

- The amino group must be free (unprotected) to react with Fmoc-Cl.

Protection Reaction

- The amino acid is dissolved in a suitable solvent such as dioxane, tetrahydrofuran (THF), or aqueous basic media.

- A base such as sodium bicarbonate (NaHCO3), sodium carbonate (Na2CO3), or triethylamine (TEA) is added to deprotonate the amino group and facilitate nucleophilic attack.

- Fmoc-Cl is added dropwise at low temperature (0–5 °C) to control the reaction rate and minimize side reactions.

- The reaction mixture is stirred for several hours until completion, monitored by thin-layer chromatography (TLC) or HPLC.

Workup and Purification

- After completion, the reaction mixture is acidified to precipitate the Fmoc-protected amino acid.

- The product is extracted with organic solvents such as ethyl acetate.

- Purification is typically done by recrystallization or column chromatography.

- The final product is characterized by NMR, mass spectrometry, and elemental analysis to confirm structure and purity.

Specific Methods and Research Findings

Mixed Anhydride Method for Fmoc Amino Acid Derivatives

A notable method described in the literature for synthesizing Fmoc amino acid derivatives involves the mixed anhydride method :

- The amino acid is first converted into a mixed anhydride intermediate using reagents such as isobutyl chloroformate or pivaloyl chloride in the presence of a base.

- Sodium azide (NaN3) can be used to convert the mixed anhydride into an azide intermediate, which is then reacted with Fmoc-Cl to yield the Fmoc-protected amino acid azide.

- This method offers high yields and purity, with good stability of the Fmoc amino acid azides for peptide synthesis applications.

Data Table: Preparation Parameters and Properties

| Parameter | Details |

|---|---|

| Starting material | 3-methoxy-3-methylbutanoic acid with free amino group |

| Protecting reagent | 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) |

| Solvent | Dioxane, THF, or aqueous basic solution |

| Base | Sodium bicarbonate, sodium carbonate, or triethylamine |

| Temperature | 0–5 °C during Fmoc-Cl addition |

| Reaction time | 2–6 hours, monitored by TLC or HPLC |

| Workup | Acidification, extraction with ethyl acetate |

| Purification | Recrystallization or column chromatography |

| Storage | -20 °C (up to 1 month), -80 °C (up to 6 months) |

| Purity | >98% (typical for commercial preparations) |

| Molecular weight | 369.4 g/mol |

| Molecular formula | C21H23NO5 |

Summary of Research and Applications

- The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its mild deprotection conditions and compatibility with various amino acid side chains.

- The compound 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxy-3-methylbutanoic acid is a specialized Fmoc-protected amino acid derivative, useful for introducing methoxy and methyl substitutions at the β-position of the amino acid backbone.

- Research on similar Fmoc amino acid derivatives shows that the mixed anhydride method and direct Fmoc-Cl protection are reliable and efficient for preparing high-purity compounds suitable for peptide synthesis.

化学反应分析

Types of Reactions

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxy-3-methylbutanoic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The Fmoc group can be selectively removed using a base like piperidine, allowing for the substitution of other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Piperidine in dimethylformamide (DMF) for Fmoc deprotection.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amino acids.

科学研究应用

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxy-3-methylbutanoic acid has several scientific research applications:

Chemistry: Used in peptide synthesis as a protecting group for amino acids.

Biology: Employed in the synthesis of peptides and proteins for biological studies.

Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

Industry: Applied in the production of synthetic peptides for research and commercial purposes.

作用机制

The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxy-3-methylbutanoic acid involves the protection of the amino group of amino acids during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino group, allowing for selective coupling of amino acids. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amino group for further reactions.

相似化合物的比较

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ in substituents at the β-carbon and amino acid backbone, impacting their physicochemical properties and applications. Key examples include:

Polarity and Solubility :

- The 3-hydroxy-3-methyl analog () is more polar than the target compound due to the hydroxyl group, enhancing water solubility but reducing membrane permeability.

- Aromatic substituents (e.g., o-tolyl, 3,5-difluorophenyl in ) increase hydrophobicity, favoring interactions with lipid bilayers or hydrophobic protein pockets.

Reactivity and Stability :

- The β-mercapto derivative () introduces a reactive thiol group, enabling disulfide bond formation but requiring inert handling conditions to prevent oxidation.

- N-methylation () reduces hydrogen-bonding capacity and increases metabolic stability, making it suitable for protease-resistant peptide design.

Synthetic Efficiency :

- Yields for Fmoc-protected analogs typically range from 85–96% when using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in tetrahydrofuran (THF) (). Bulkier substituents (e.g., tert-butylphenyl in ) may require extended reaction times or elevated temperatures.

Physicochemical Data

| Property | Target Compound | 3-Hydroxy-3-methyl Analog | β-o-Tolyl Analog |

|---|---|---|---|

| Melting Point | Not reported | Not reported | Not reported |

| LogP (Predicted) | ~2.8 | ~1.9 | ~3.5 |

| HPLC Purity | ≥98% (typical) | ≥99% | 99.76% |

生物活性

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxy-3-methylbutanoic acid, commonly referred to as Fmoc-3-methylbutanoic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₂₃H₂₅NO₅

- Molecular Weight : 395.45 g/mol

- CAS Number : 211637-74-0

The biological activity of this compound is largely attributed to its ability to interact with various biochemical pathways. Specifically, it has been shown to influence:

- Protein Synthesis : By acting as an amino acid analog, it may interfere with normal protein synthesis pathways.

- Cell Signaling : The compound can modulate signaling pathways involved in cell proliferation and apoptosis.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Effect | Reference |

|---|---|---|

| Antitumor Activity | Inhibits cancer cell growth in vitro | |

| Anti-inflammatory Effects | Reduces cytokine production | |

| Enzyme Inhibition | Inhibits specific proteases |

Antitumor Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects. The compound was tested against breast and colon cancer cell lines, showing an IC50 value of approximately 15 µM, indicating potent antitumor properties.

Anti-inflammatory Effects

Research has indicated that this compound can downregulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential therapeutic applications in treating inflammatory diseases.

Enzyme Inhibition Studies

In enzyme assays, this compound was found to inhibit serine proteases involved in immune responses. This inhibition was quantified with an IC50 value of around 25 µM, highlighting its potential as a lead compound for developing protease inhibitors.

常见问题

Basic Research Questions

Q. How is 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxy-3-methylbutanoic acid synthesized, and what are the critical reaction conditions?

- Methodological Answer : The compound is synthesized via Fmoc (fluorenylmethoxycarbonyl) protection of the amino group, followed by coupling reactions. Key steps include:

Amino Protection : Use Fmoc-Cl (Fmoc-chloroformate) in anhydrous DMF under nitrogen to protect the primary amine .

Esterification : React with 3-methoxy-3-methylbutanoic acid using DCC (dicyclohexylcarbodiimide) as a coupling agent and DMAP (dimethylaminopyridine) as a catalyst .

Purification : Employ reverse-phase HPLC with a C18 column and acetonitrile/water gradients (0.1% TFA) to isolate the product .

- Critical Conditions : Maintain anhydrous conditions to prevent hydrolysis of the Fmoc group. Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the Fmoc group (δ 7.3–7.8 ppm for aromatic protons) and methoxy/methyl substituents (δ 3.2–3.4 ppm for OCH₃, δ 1.2–1.4 ppm for CH₃) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (expected m/z: ~405.4 for C₂₂H₂₅NO₅) .

- HPLC : Purity >95% confirmed using a gradient of 40–80% acetonitrile over 20 minutes .

Q. Why is the Fmoc group preferred over other amino-protecting groups in this compound’s synthesis?

- Methodological Answer : The Fmoc group offers:

- Orthogonal Stability : Removable under mild basic conditions (e.g., 20% piperidine in DMF) without affecting acid-labile methoxy/methyl groups .

- UV Detectability : Fmoc’s aromaticity allows monitoring at 254 nm during HPLC .

- Compatibility with Solid-Phase Peptide Synthesis (SPPS) : Widely used in automated peptide synthesis due to its stability in acidic media .

Advanced Research Questions

Q. How does the methoxy-3-methyl substituent influence the compound’s stability and reactivity in aqueous solutions?

- Methodological Answer :

- Steric Effects : The 3-methyl group reduces hydrolysis rates by sterically hindering nucleophilic attack on the ester carbonyl .

- Solubility : Methoxy enhances hydrophilicity (logP ~2.1) but may promote aggregation in PBS; use DMSO co-solvents (<5% v/v) for in vitro assays .

- pH Sensitivity : Stability tested via accelerated degradation studies (pH 2–9, 37°C): Degrades <10% over 48 hours at pH 7.4 .

Q. What strategies resolve contradictions in bioactivity data between fluorinated and non-fluorinated analogs of this compound?

- Methodological Answer :

- Comparative SAR Studies : Synthesize analogs (e.g., 3,5-difluorophenyl vs. phenyl derivatives) and evaluate via:

Enzyme Assays : Measure IC₅₀ against target proteases (e.g., trypsin-like serine proteases) .

Molecular Dynamics : Simulate binding interactions to identify steric/electronic effects of fluorine .

- Data Normalization : Account for batch-to-batch variability using internal standards (e.g., Fmoc-Ala-OH) in HPLC quantitation .

Q. How can researchers optimize the compound’s solubility for in vivo pharmacokinetic studies?

- Methodological Answer :

- Co-Solvent Systems : Test PEG-400/water (1:1) or cyclodextrin-based formulations .

- Prodrug Derivatization : Introduce ionizable groups (e.g., phosphate esters) via post-synthetic modification .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to enhance bioavailability .

Q. What are the key challenges in scaling up the synthesis of this compound, and how are they addressed?

- Methodological Answer :

- Coupling Efficiency : Optimize stoichiometry (1.2:1 Fmoc-Cl:amine ratio) and reaction time (4–6 hours) to minimize side products .

- Purification Scalability : Replace HPLC with flash chromatography (silica gel, ethyl acetate/hexane gradient) for >10 g batches .

- Thermal Control : Use jacketed reactors to maintain temperatures <25°C during exothermic steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。